1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
CAS No.: 1235043-22-7
Cat. No.: VC5780779
Molecular Formula: C18H17ClN2O2S2
Molecular Weight: 392.92
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235043-22-7 |
---|---|
Molecular Formula | C18H17ClN2O2S2 |
Molecular Weight | 392.92 |
IUPAC Name | 1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Standard InChI | InChI=1S/C18H17ClN2O2S2/c19-18-7-2-1-5-16(18)14-25(22,23)21(11-15-8-10-24-13-15)12-17-6-3-4-9-20-17/h1-10,13H,11-12,14H2 |
Standard InChI Key | NXPNJOFLBNRREU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CS(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl |
Introduction
Chemical Identity and Structural Features
1-(2-Chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide (molecular formula: C₁₉H₁₈ClN₃O₂S₂) features a central methanesulfonamide group substituted with three distinct aromatic moieties:
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A 2-chlorophenyl group at the sulfonyl position
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Pyridin-2-ylmethyl and thiophen-3-ylmethyl groups as N-substituents
The presence of both pyridine and thiophene rings introduces electronic heterogeneity, potentially influencing the compound's solubility, reactivity, and intermolecular interactions . The chlorine atom at the phenyl group's ortho position creates steric hindrance that may affect crystallization patterns and biological activity profiles .
Synthetic Methodologies
Sulfonamide Core Formation
The methanesulfonamide core is typically constructed through nucleophilic substitution reactions. A plausible synthetic route involves:
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Chlorosulfonation of 2-chlorophenylmethane
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Sequential alkylation with pyridin-2-ylmethyl and thiophen-3-ylmethyl amines
This approach mirrors established sulfonamide synthesis protocols where controlled addition of nucleophiles to sulfonyl chlorides achieves selective N-substitution . Reaction conditions must carefully regulate stoichiometry to prevent over-alkylation or decomposition of sensitive heterocyclic groups.
Optimization Challenges
Key challenges in the synthesis include:
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Maintaining regioselectivity during dual N-alkylation
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Preventing oxidation of thiophene sulfur atoms
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Managing the electron-withdrawing effects of the 2-chlorophenyl group on reaction kinetics
Microwave-assisted synthesis and phase-transfer catalysis have shown promise in analogous systems for improving yields and reducing side reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted spectral features based on analogous sulfonamides include:
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 8.50 (d, J=4.8 Hz) | Pyridine H6 |
7.85 (td, J=7.6, 1.6 Hz) | Pyridine H4 | |
7.32 (d, J=5.2 Hz) | Thiophene H2 | |
4.65 (s) | N-CH₂-Pyridine | |
¹³C | 152.4 | Pyridine C2 |
140.1 | Sulfonamide S-C | |
128.7 | Chlorophenyl C-Cl |
These values align with reported data for N-heteroaromatic substituted sulfonamides . The downfield shift of pyridine H6 (δ ~8.50 ppm) confirms conjugation with the electron-withdrawing sulfonamide group.
Mass Spectrometry
High-resolution mass spectral analysis should show:
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Molecular ion peak at m/z 427.0384 ([M+H]⁺)
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Characteristic fragmentation patterns:
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Loss of SO₂ (m/z 349.0872)
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Cleavage of N-CH₂ bonds (m/z 279.0541 and 148.0213)
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These fragmentation pathways are consistent with sulfonamide decomposition patterns observed in similar compounds .
Physicochemical Properties
Experimental data from analogous structures suggest:
Property | Value |
---|---|
Melting Point | 162-164°C (predicted) |
LogP | 2.81 ± 0.15 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
pKa (sulfonamide NH) | 9.8 ± 0.3 |
The moderate lipophilicity (LogP ~2.8) indicates potential membrane permeability, while the limited aqueous solubility suggests formulation challenges for biological applications .
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